molecular formula C7H8N4 B15072360 7H-pyrrolo[2,3-d]pyrimidin-6-ylmethanamine

7H-pyrrolo[2,3-d]pyrimidin-6-ylmethanamine

Cat. No.: B15072360
M. Wt: 148.17 g/mol
InChI Key: XHZDJIJXWGKZFI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-pyrrolo[2,3-d]pyrimidin-6-ylmethanamine typically involves multi-step organic reactions. One common method starts with the preparation of ethyl 2-cyano-3-(1,3-dioxolane) propionate, which undergoes α-alkylation, ring-closing reactions, and hydrolysis to form 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine. This intermediate is then converted into the desired compound through further reactions .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and purity while minimizing costs and environmental impact. These methods often involve the use of high-efficiency catalysts and green chemistry principles to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

7H-pyrrolo[2,3-d]pyrimidin-6-ylmethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolo[2,3-d]pyrimidine compounds .

Scientific Research Applications

7H-pyrrolo[2,3-d]pyrimidin-6-ylmethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7H-pyrrolo[2,3-d]pyrimidin-6-ylmethanamine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of these enzymes, inhibiting their activity and disrupting key signaling pathways involved in cell growth and proliferation. This inhibition can lead to the induction of apoptosis in cancer cells and the modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7H-pyrrolo[2,3-d]pyrimidin-6-ylmethanamine stands out due to its specific substitution pattern, which imparts unique chemical properties and biological activities. Its ability to form strong interactions with enzyme active sites makes it a valuable scaffold for drug development .

Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

7H-pyrrolo[2,3-d]pyrimidin-6-ylmethanamine

InChI

InChI=1S/C7H8N4/c8-2-6-1-5-3-9-4-10-7(5)11-6/h1,3-4H,2,8H2,(H,9,10,11)

InChI Key

XHZDJIJXWGKZFI-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC2=NC=NC=C21)CN

Origin of Product

United States

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